molecular formula C25H27N3O B2520326 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide CAS No. 1207047-44-6

2,4-dibenzyl-N-phenylpiperazine-1-carboxamide

Cat. No.: B2520326
CAS No.: 1207047-44-6
M. Wt: 385.511
InChI Key: JKWFFNQBJCBXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dibenzyl-N-phenylpiperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacology research. This molecule features a piperazine core that is strategically substituted with a phenyl carboxamide group and two benzyl groups, a structural motif common in many bioactive molecules. Piperazine derivatives are recognized as fundamental scaffolds in drug discovery, frequently appearing in compounds investigated for their effects on the central nervous system . While specific studies on this exact compound are not available in the searched literature, research on highly analogous structures provides strong direction for its potential research applications. Piperazine carboxamides have been identified as key components in developing novel hypnotic and anesthetic agents that act as soft drugs for rapid recovery, with some derivatives showing potent activity on GABA_A receptors . Furthermore, the 1,4-bis-benzylpiperazine molecular framework is a validated scaffold in the design of multi-target directed ligands (MTDLs) for complex neurological diseases such as Alzheimer's . Related compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE) and amyloid-β (Aβ) peptide aggregation, and also functioned as histone deacetylase (HDAC) inhibitors, offering a multi-faceted approach to neuroprotection . The conformational behavior of N-acylated piperazines, which can influence their biological activity and physicochemical properties, is an important area of study for researchers in the field . Researchers can utilize this high-quality compound as a critical chemical reference standard , a building block for synthesizing more complex molecules, or a pharmacological probe to explore new biological pathways. It is supplied with a Certificate of Analysis to ensure identity and purity. Please Note: This product is intended for research purposes only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

2,4-dibenzyl-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c29-25(26-23-14-8-3-9-15-23)28-17-16-27(19-22-12-6-2-7-13-22)20-24(28)18-21-10-4-1-5-11-21/h1-15,24H,16-20H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWFFNQBJCBXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been widely used for the preparation of piperazine derivatives . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The reaction proceeds through the formation of an intermediate sulfonium salt, which then undergoes cyclization to form the piperazine ring .

Industrial Production Methods

Industrial production methods for 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide are not well-documented in the literature. the general principles of large-scale synthesis of piperazine derivatives can be applied, which include optimizing reaction conditions for higher yields and purity, and using continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-dibenzyl-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential in treating neurological disorders. Research indicates that derivatives of piperazine compounds often exhibit anticonvulsant activity. For instance, studies have shown that structurally similar compounds can protect against seizures in animal models, suggesting a potential application in epilepsy treatment .

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of piperazine derivatives against Plasmodium falciparum, the causative agent of malaria. Although specific studies on 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide's activity remain limited, the structural similarities to other active compounds suggest it may possess similar properties .

Anticancer Properties

Piperazine derivatives have also been explored for their anticancer properties. The compound could potentially be developed as a scaffold for synthesizing new anticancer agents. Research into related compounds has shown promising results against various cancer cell lines .

Anticonvulsant Activity Study

In a study evaluating various piperazine derivatives for anticonvulsant activity, several compounds were tested in animal models using the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The results indicated that certain structural modifications led to enhanced protective effects against seizures .

Table 1: Anticonvulsant Activity of Piperazine Derivatives

CompoundDose (mg/kg)% Protection at 0.5h% Protection at 2h
203025%50%
Phenytoin-100%75%

Antiplasmodial Activity Evaluation

Another study investigated a series of piperazine derivatives for their antiplasmodial effects against P. falciparum. While specific data on 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide was not available, related compounds demonstrated significant activity with low cytotoxicity .

Table 2: Antiplasmodial Activity of Piperazine Derivatives

CompoundIC50 (µM)Cytotoxicity (IC50)Selectivity Index
Derivative A0.2690124460

Conclusion and Future Directions

The applications of 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide span multiple fields including medicinal chemistry and materials science. Its potential as an anticonvulsant and anticancer agent warrants further investigation through targeted synthesis and biological evaluation.

Future research should focus on:

  • Detailed pharmacological studies to elucidate its mechanism of action.
  • Development of analogs with improved efficacy and reduced toxicity.
  • Exploration of its use in combination therapies for enhanced therapeutic outcomes.

This compound represents a promising avenue for future drug development efforts in combating neurological disorders and other diseases.

Mechanism of Action

The mechanism of action of 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Compound Name Piperazine Substituents Carboxamide Substituent Key Properties/Activities Reference
2,4-Dibenzyl-N-phenylpiperazine-1-carboxamide 2,4-dibenzyl Phenyl High lipophilicity (predicted), steric bulk N/A
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-ethyl 4-chlorophenyl Chair conformation (X-ray), moderate polarity
N-(2,4-Difluorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide 4-(furan-2-carbonyl) 2,4-difluorophenyl Molecular weight: 335.3 g/mol
A3 () Quinazolinylmethyl 4-fluorophenyl Yield: 57.3%, m.p.: 196.5–197.8 °C
4-(1,3-Benzodioxol-5-ylmethyl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide 4-(1,3-benzodioxol-5-ylmethyl) 2,4-difluorophenyl Molecular weight: 375.37 g/mol

Key Observations :

  • Substituent Position : Benzyl groups at the 2- and 4-positions (target compound) introduce significant steric hindrance compared to single substituents (e.g., 4-ethyl or 4-quinazolinylmethyl). This may reduce conformational flexibility but enhance binding specificity in hydrophobic pockets .
  • Synthetic Accessibility : Derivatives with simpler substituents (e.g., ethyl, chlorophenyl) are synthesized in higher yields (45–57%) compared to multi-step syntheses required for bicyclic or benzodioxol-containing analogs .

Physicochemical Properties

Melting Points and Stability
  • However, analogs with halogenated aryl groups (e.g., A3, m.p. 196.5–197.8 °C) exhibit higher thermal stability than non-halogenated derivatives, likely due to enhanced intermolecular interactions .
  • Piperazine rings with chair conformations (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) demonstrate crystallographic stability, suggesting similar behavior for the target compound .
Lipophilicity and Solubility
  • The dibenzyl groups in the target compound likely elevate logP values compared to analogs with polar substituents (e.g., furan-carbonyl in ). This may reduce aqueous solubility but improve membrane permeability .

Biological Activity

2,4-Dibenzyl-N-phenylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticonvulsant and antiviral activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide can be represented as follows:

C21H26N2O\text{C}_{21}\text{H}_{26}\text{N}_{2}\text{O}

This compound belongs to the piperazine class, which is known for diverse biological activities. The synthesis typically involves the reaction of piperazine derivatives with various acylating agents, leading to the formation of carboxamide linkages.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of various piperazine derivatives, including 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide. The evaluation was primarily conducted using animal models subjected to maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

Table 1: Anticonvulsant Activity Summary

CompoundDose (mg/kg)MES ProtectionPTZ ProtectionNeurological Toxicity
2,4-Dibenzyl-N-phenylpiperazine-1-carboxamide100Yes (0.5h)NoLow
Other DerivativesVariousVariableVariableVariable

The results indicate that 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide exhibits significant protection against MES-induced seizures at a dose of 100 mg/kg, demonstrating its potential as an anticonvulsant agent. However, it showed no protective effect in the PTZ model.

Antiviral Activity

In addition to its anticonvulsant properties, research has also highlighted the antiviral potential of this compound. Studies focusing on various piperazine derivatives have shown promising results in inhibiting viral entry mechanisms.

Case Study: Antiviral Efficacy Against Ebola Virus

A series of piperazine derivatives were tested for their ability to inhibit Ebola virus entry into cells. The results indicated that certain modifications in the piperazine structure significantly enhanced antiviral activity.

Table 2: Antiviral Activity Summary

CompoundEC50 (μM)CC50 (μM)SI (Selectivity Index)
2,4-Dibenzyl-N-phenylpiperazine-1-carboxamide0.27>100>370
Other DerivativesVariousVariousVariable

The selectivity index (SI) indicates that 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide has a favorable profile for further development as an antiviral agent, particularly against viruses like Ebola.

The biological activity of 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide may be attributed to its interaction with specific receptors and ion channels. For instance:

  • Anticonvulsant Mechanism : It is believed to modulate neuronal voltage-sensitive sodium channels, which play a crucial role in action potential generation and propagation.
  • Antiviral Mechanism : The compound may interfere with viral entry by inhibiting specific viral proteins or host cell receptors necessary for infection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.